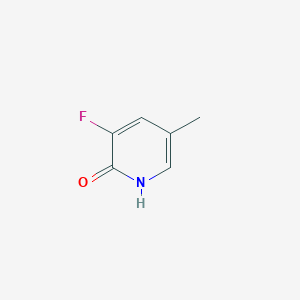

3-Fluoro-5-methylpyridin-2-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEJXOUYBQECRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72323-59-2 | |

| Record name | 3-fluoro-5-methyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 5 Methylpyridin 2 Ol and Analogues

Conventional Synthetic Strategies for Fluorinated Pyridinols

The synthesis of fluorinated pyridinols can be approached through two primary strategies: the formation of the pyridine (B92270) ring with the substituents already in place or the functionalization of a pre-formed pyridine or pyridin-2-one scaffold.

Pyridine Ring Formation Approaches

The construction of the polysubstituted pyridine ring is a versatile method for accessing a wide range of derivatives. rsc.org One common approach involves the condensation of various precursors. For instance, a Hantzsch-type synthesis can be adapted to produce substituted pyridines. This typically involves the reaction of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonia equivalent. mdpi.com

Another powerful method for constructing substituted pyridines is through cycloaddition reactions. For example, a [4+2] cycloaddition/cycloreversion strategy has been employed to create 3,5-disubstituted 2-pyridones. nih.govnih.gov This method involves the intermolecular cycloaddition of a pyrazinone precursor with an alkyne, followed by the cycloreversion of the resulting bicyclic intermediate to yield the desired pyridone.

Rhodium-catalyzed C–H functionalization has also emerged as a potent tool for the synthesis of multi-substituted pyridines. This approach allows for the coupling of α,β-unsaturated oximes with alkynes to construct the pyridine ring in a single step. acs.org

Directed Introduction of Fluorine Substituents

The introduction of a fluorine atom onto the pyridine ring can be achieved through several methods, primarily categorized as nucleophilic or electrophilic fluorination.

Nucleophilic fluorination typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride (B91410) ion source. nih.govacs.org Common reagents for this transformation include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides. The reactivity of the pyridine ring towards nucleophilic substitution is enhanced by the presence of electron-withdrawing groups.

A notable example is the halogen exchange (Halex) reaction, where a chloro or bromo substituent is replaced by fluorine. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) can be converted to 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (B1586492) using CsF. Another approach involves the diazotization of an aminopyridine followed by a Balz-Schiemann reaction or a related fluorodediazoniation in the presence of a fluoride source like HF-pyridine. google.comgoogle.com

A facile route to 2-fluoropyridines has been developed using 2-pyridyltrialkylammonium salts prepared from pyridine N-oxides. These salts serve as effective precursors for nucleophilic fluorination. wikipedia.org

Table 1: Examples of Nucleophilic Fluorination Reactions for Pyridine Derivatives

| Starting Material | Fluorinating Reagent | Product | Yield (%) | Reference |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | CsF in acetonitrile (B52724) | 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | - | |

| 2-amino-3-nitropyridine | NaNO2 in HF-pyridine | 2-fluoro-3-nitropyridine | 95 | wikipedia.org |

| 5-bromo-2-pyridyltrialkylammonium salt | K18F/Kryptofix 2.2.2 | 5-bromo-2-[18F]fluoropyridine | High | wikipedia.org |

Yields are as reported in the literature; "-" indicates the yield was not specified in the provided search results.

Electrophilic fluorination involves the reaction of an electron-rich pyridine or pyridin-2-one with an electrophilic fluorine source ("F+"). wikipedia.org A variety of N-F reagents are commonly used for this purpose, with Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS) being prominent examples. acs.orgwikipedia.org

The regioselectivity of electrophilic fluorination is governed by the electronic properties of the substituents on the pyridine ring. Electron-donating groups direct the incoming electrophile to the ortho and para positions. For pyridin-2-ols, the hydroxyl group strongly activates the ring towards electrophilic substitution.

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Structure |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [Image of Selectfluor® structure] |

| N-Fluorobenzenesulfonimide | NFSI | [Image of NFSI structure] |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | [Image of NFOBS structure] |

Decarboxylative fluorination offers an alternative route to introduce fluorine by replacing a carboxylic acid group. This transformation can be achieved using various methods, including photoredox catalysis. For instance, aliphatic carboxylic acids can be converted to their corresponding alkyl fluorides using a photocatalyst, a light source, and a fluorine source like Selectfluor®. While direct application to the synthesis of 3-fluoro-5-methylpyridin-2-ol from a corresponding carboxylic acid is not explicitly detailed in the provided results, this methodology represents a potential synthetic pathway.

Strategic Incorporation of Methyl and Hydroxyl Functionalities

The methyl group at the 5-position can be introduced either by starting with a methyl-substituted precursor, such as 5-methyl-2-pyridone, or by installing it on a pre-formed pyridine ring. nih.govsigmaaldrich.com For instance, 5-methyl-2(1H)-pyridone is a commercially available starting material. sigmaaldrich.comjubilantingrevia.comoakwoodchemical.com

The hydroxyl group at the 2-position is often present as its tautomeric form, the 2-pyridone. The conversion of a 2-fluoropyridine (B1216828) to a 2-pyridone can be readily achieved by acid-catalyzed hydrolysis. acs.org For example, 3,5-disubstituted 2-fluoropyridines can be heated in aqueous hydrochloric acid to afford the corresponding 2-pyridones. acs.org

A plausible synthetic route to this compound could, therefore, commence with 5-methyl-2-pyridone. This substrate could then undergo electrophilic fluorination to introduce the fluorine atom at the 3-position, taking advantage of the directing effect of the hydroxyl/oxo group.

Green Chemistry Approaches in Pyridinol Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridinol derivatives to minimize environmental impact and enhance efficiency. nih.gov These approaches prioritize the use of safer reagents, milder reaction conditions, and the reduction of waste. rasayanjournal.co.inresearchgate.net

Catalysis in Sustainable Synthetic Routes

Catalysis plays a pivotal role in the development of sustainable synthetic methods for pyridinols. The use of catalysts can lead to shorter reaction times, higher yields, and improved selectivity, all of which contribute to a greener process. rasayanjournal.co.in For instance, palladium-catalyzed reactions are commonly employed for the borylation of fluorinated pyridines, a key step in some synthetic routes to hydroxypyridinols. evitachem.com The development of reusable heterogeneous catalysts is a particularly active area of research, aiming to simplify product purification and reduce catalyst waste. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs) for Enhanced Efficiency

Interactive Table: Comparison of Conventional vs. MCR Synthesis of Pyridine Derivatives

| Feature | Conventional Synthesis | Multicomponent Reaction (MCR) |

| Number of Steps | Multiple | Single Pot |

| Purification | Required at each step | Often simplified |

| Yield | Variable, often lower overall | Generally high |

| Atom Economy | Lower | Higher |

| Solvent/Energy Use | Higher | Lower |

| Environmental Impact | Higher | Lower |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly accelerating reaction times and often improving yields compared to conventional heating methods. nih.govmdpi.com This technique allows for rapid and uniform heating of the reaction mixture, leading to shorter reaction times, typically in the range of minutes instead of hours. nih.govjmpas.com Microwave irradiation has been successfully used in the synthesis of various pyridine and quinoline (B57606) derivatives, demonstrating its utility in creating these heterocyclic scaffolds under more environmentally friendly conditions. jmpas.comnih.govmdpi.com

Interactive Table: Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | 2-7 minutes nih.gov | 6-9 hours nih.gov |

| Yield | 82-94% nih.gov | 71-84% nih.gov |

| Energy Consumption | Lower | Higher |

| Process Control | Precise temperature control | Less precise |

Solvent-Free and Alternative Solvent Systems (e.g., Ionic Liquids)

The use of hazardous organic solvents is a major concern in chemical synthesis. rasayanjournal.co.in Consequently, solvent-free reactions and the use of alternative, greener solvents are key tenets of green chemistry. researchgate.netresearchgate.net Solvent-free, or neat, reactions can lead to higher efficiency and easier product isolation. researchgate.netmdpi.com When a solvent is necessary, environmentally benign options like water or ionic liquids are preferred. univ.kiev.ua Ionic liquids, with their low vapor pressure and potential for recyclability, are being explored as both catalysts and reaction media in pyridinol synthesis. researchgate.net

Ultrasonic Synthesis Techniques

Ultrasonic irradiation provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates and yields. nih.govrasayanjournal.co.in The phenomenon of acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized high pressures and temperatures, which can accelerate chemical transformations. univ.kiev.ua This technique has been applied to the synthesis of various heterocyclic compounds, demonstrating its potential as a green synthetic method. univ.kiev.ua

Advanced and Emerging Synthetic Strategies for Fluorinated Pyridines

The development of novel and efficient methods for the synthesis of fluorinated pyridines remains a crucial area of research. One prominent strategy involves the direct C-H fluorination of the pyridine ring. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials and offers a more direct route to the desired products. Reagents like Selectfluor™ (F-TEDA-BF4) have been developed for electrophilic fluorination under milder and safer conditions compared to traditional methods. mdpi.com

Another key strategy is the late-stage functionalization of complex molecules, where a fluorine atom is introduced late in the synthetic sequence. acs.org This allows for the rapid diversification of drug candidates and other valuable compounds. The C-H fluorination followed by nucleophilic aromatic substitution (SNAr) is a powerful two-step process for introducing various substituents onto the pyridine ring. acs.org

Furthermore, innovative methods for constructing the fluorinated pyridine ring itself are being explored. A patent describes a novel synthesis of 3-fluoropyridine-2-methanol starting from the inexpensive quinolinic acid, proceeding through steps like anhydrization, esterification, amination, and amino fluorination. google.com This highlights the ongoing efforts to develop cost-effective and scalable routes to these important building blocks.

Metal-Catalyzed C-H Functionalization (e.g., Rh(III)-catalyzed synthesis of 3-fluoropyridines)

A robust strategy for constructing multi-substituted 3-fluoropyridines involves a Rhodium(III)-catalyzed C–H functionalization and annulation process. acs.orgmdpi.com This method utilizes readily available α-fluoro-α,β-unsaturated oximes and alkynes to build the pyridine core in a single step. acs.org

The reaction is typically catalyzed by a [Cp*RhCl₂]₂/metal acetate (B1210297) salt system. acs.org A key challenge in the synthesis of fluorinated analogues is the potential for nucleophilic displacement of the fluorine atom, particularly when using alcoholic solvents like methanol (B129727) (MeOH) or 2,2,2-trifluoroethanol (B45653) (TFE) under basic conditions. acs.org To circumvent this, non-hydroxylic solvents such as ethyl acetate have been found to be effective, leading to complete conversion to the desired 3-fluoropyridine (B146971) with minimal byproduct formation. acs.org

This methodology demonstrates broad applicability, accommodating a variety of substituents on both the oxime and alkyne coupling partners. Oximes with aryl, heteroaryl, and alkyl groups are effective, as are both symmetrical and unsymmetrical alkynes. acs.orgacs.org A significant advancement of this method is its successful application to terminal alkynes, which proceeds with high regioselectivity to yield single isomers of 5-substituted 3-fluoropyridine products. acs.orgmdpi.com The reactions are often operationally simple and can be set up in the open air. acs.org

Photochemical Valence Isomerization of Pyridine N-Oxides for C3-Hydroxylation

Direct C-H hydroxylation at the C3 position of the pyridine ring is a challenging transformation due to the inherent electronic properties of the heterocycle. rsc.orgnih.gov A novel, metal-free approach achieves this formal C3-hydroxylation through the photochemical valence isomerization of pyridine N-oxides. rsc.orgresearchgate.net This "oxygen-walking" strategy provides rapid access to synthetically challenging C3-hydroxy pyridines. researchgate.netwikipedia.org

The transformation is typically carried out by irradiating a solution of the pyridine N-oxide with ultraviolet light (e.g., 254 nm) in the presence of acetic acid (AcOH) and a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol ((F₃C)₂CHOH or HFIP). rsc.orgresearchgate.net The method is noted for its operational simplicity and its compatibility with a diverse array of functional groups. rsc.orgorganic-chemistry.org This makes it particularly valuable for the late-stage functionalization of complex, medicinally relevant molecules containing a pyridine core. researchgate.net The resulting 3-pyridinols are versatile building blocks that can be further derivatized. rsc.org While the method is generally selective for the C3 position, the substitution pattern on the starting pyridine N-oxide can influence the regioselectivity, sometimes leading to mixtures of C3 and C5 regioisomers. researchgate.net

Chemoselective Functionalization of Pyridinol Positions (e.g., N-Alkylation of Hydroxypyridines)

The alkylation of hydroxypyridines, which exist in tautomeric equilibrium with their pyridone forms, presents a significant chemoselectivity challenge. mdpi.com The presence of two nucleophilic sites, the nitrogen and oxygen atoms, can lead to mixtures of N- and O-alkylated products. researchgate.net Developing methods that selectively target one position is crucial for synthesizing specific pyridone derivatives.

One highly effective method for achieving specific N-alkylation of 2-hydroxypyridines involves reacting them with organohalides under catalyst- and base-free conditions. acs.orgresearchgate.net This approach offers excellent N-selectivity (>99%) and works for a relatively broad scope of substrates. acs.org The success of this unexpectedly simple reaction is attributed to the in-situ generation of HX, which facilitates the conversion of any initially formed O-alkylated pyridyl ether intermediate into the more stable N-alkylated 2-pyridone product. acs.org

Other strategies have also been developed to control this regioselectivity. For instance, selective N-alkylation of 4-alkoxy-2-pyridones can be achieved using potassium tert-butoxide as a base with tetrabutylammonium (B224687) iodide as a catalyst. rsc.org Conversely, highly regioselective O-alkylation can be accomplished using TfOH-catalyzed carbenoid insertion, which provides the 2-alkoxypyridine products with greater than 99:1 selectivity under mild, metal-free conditions. nih.gov

Oxidation of Organotrifluoroborates in Pyridinol Synthesis

The conversion of arylboron compounds to phenols is a valuable transformation in organic synthesis. While direct literature on the oxidation of pyridyltrifluoroborates to pyridinols is specific, the underlying principle is well-established through the oxidation of the closely related arylboronic acids. This transformation provides a powerful route to introduce a hydroxyl group onto an aromatic ring, including pyridine systems.

A prominent method for this conversion is the copper-catalyzed oxidative hydroxylation of arylboronic acids. acs.orgrsc.org These reactions can often be performed under mild conditions, for example, at room temperature in water, using a simple copper salt like CuSO₄ or Cu₂O as the catalyst. acs.orgmdpi.com The presence of a ligand, such as 1,10-phenanthroline, can significantly enhance the reaction efficiency, leading to high yields of the corresponding phenol. acs.org The process is generally tolerant of a wide range of functional groups on the aromatic ring. rsc.org The use of water as a solvent and air as a green oxidant makes this an environmentally attractive method. acs.org This approach, known more broadly as the Chan-Lam-Evans coupling when reacting with O-nucleophiles, represents an oxidative coupling of two nucleophilic partners (the organoboron compound and a hydroxide (B78521) source) mediated by a copper catalyst that cycles between Cu(I), Cu(II), and Cu(III) oxidation states. wikipedia.org

Reactivity and Mechanistic Investigations of 3 Fluoro 5 Methylpyridin 2 Ol

Tautomerism Studies of Pyridinols

Pyridinols, including 3-fluoro-5-methylpyridin-2-ol, exist as an equilibrium mixture of two tautomeric forms: the enol (hydroxypyridine) form and the keto (pyridinone) form. This equilibrium is a critical aspect of their chemical nature, influencing their structure, stability, and reactivity. The interconversion between these forms is a dynamic process involving proton transfer. rsc.orgchemtube3d.com For this compound, the tautomerism is between the this compound (enol) and 3-fluoro-5-methyl-1H-pyridin-2-one (keto) structures.

Enol-Keto Tautomeric Equilibria in Solution and Gas Phase

The position of the tautomeric equilibrium for pyridinols is highly dependent on the physical state of the compound.

Gas Phase: In the gas phase, the enol form (hydroxypyridine) is generally the more stable tautomer. libretexts.org For the parent 2-hydroxypyridine (B17775), the enol form is favored by approximately 0.3 kcal/mol in the gas phase. bldpharm.com This preference is attributed to the aromaticity of the hydroxypyridine form, which provides significant resonance stabilization.

Solution: In solution, the equilibrium is sensitive to the solvent's polarity. Non-polar solvents tend to favor the enol tautomer, similar to the gas phase. libretexts.org Conversely, polar solvents, particularly those capable of hydrogen bonding like water and alcohols, significantly shift the equilibrium toward the keto (pyridinone) form. libretexts.orgmt.com This shift is due to the greater ability of the more polar pyridone tautomer to engage in intermolecular hydrogen bonding with the solvent molecules. chemtube3d.com In the case of 3-hydroxypyridine (B118123), a zwitterionic tautomer can be stabilized by water. pearson.comanu.edu.au

Influence of Fluorine and Methyl Substituents on Tautomeric Preferences

The electronic nature of the substituents on the pyridine (B92270) ring plays a crucial role in determining the relative stability of the tautomers.

Fluorine: The fluorine atom at the 3-position is a strongly electron-withdrawing group due to its high electronegativity. This effect can influence the acidity of the hydroxyl proton and the basicity of the ring nitrogen. The introduction of fluorine can impact the polarization of the molecule, which in turn affects its interaction with solvents and its inherent stability. quora.com The electron-withdrawing nature of fluorine generally increases the acidity of the pyridinol, which could influence the tautomeric equilibrium, although the precise effect depends on its position relative to the hydroxyl group and the ring nitrogen.

The combined presence of an electron-withdrawing fluorine and an electron-donating methyl group creates a complex electronic environment. The stability of each tautomer will depend on the balance of these opposing electronic effects and their influence on the aromaticity and dipole moment of the respective forms.

Solvent and Catalytic Effects on Tautomerization Pathways

The interconversion between the enol and keto forms can be influenced by the surrounding environment and the presence of catalysts.

Solvent Effects: As detailed in section 3.1.1, solvent polarity is a dominant factor. The use of cyclodextrins can create a hydrophobic microenvironment in an aqueous solution, which encapsulates the pyridinol molecule and shifts the equilibrium towards the less polar enol form. pressbooks.pubyoutube.com Studies on 3-hydroxypyridine in binary mixtures of 1,4-dioxane (B91453) and water have shown that specific numbers of water molecules are involved in solvating the polar centers of each tautomer. pearson.comyoutube.com

Catalytic Effects: The tautomerization process can be catalyzed by acids or bases. Studies on 2-hydroxypyridine have demonstrated that formic acid can act as a catalyst, significantly lowering the activation energy barrier for the interconversion. masterorganicchemistry.com The mechanism involves a double proton transfer occurring via a concerted, nearly barrierless pathway within a hydrogen-bonded complex between the pyridinol and the formic acid. masterorganicchemistry.com This suggests that the tautomerization of this compound could also be accelerated under acidic or basic conditions.

| Condition | Predominant Tautomer | Rationale |

| Gas Phase | Enol (Hydroxypyridine) | Aromatic stabilization of the enol form. libretexts.orgbldpharm.com |

| Non-Polar Solvent | Enol (Hydroxypyridine) | Minimal solvent interaction, similar to gas phase. libretexts.org |

| Polar Solvent | Keto (Pyridinone) | Stronger intermolecular hydrogen bonding with the polar keto form. chemtube3d.commt.com |

| Aqueous Cyclodextrin | Enol (Hydroxypyridine) | Encapsulation in a hydrophobic cavity favors the less polar enol form. pressbooks.pubyoutube.com |

| Acid/Base Catalyst | (Equilibrium Accelerated) | Lowering of the activation barrier for proton transfer. masterorganicchemistry.com |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult because the electronegative nitrogen atom deactivates the ring towards attack by electrophiles. pressbooks.pub The reaction is further complicated under acidic conditions, as the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) ion which is even more strongly deactivated. However, the presence of activating substituents can facilitate these reactions.

For this compound, the directing effects of the three substituents must be considered:

-OH group (at C2): A strongly activating, ortho-, para- director. youtube.com

-CH₃ group (at C5): A weakly activating, ortho-, para- director. youtube.com

-F atom (at C3): A deactivating, ortho-, para- director. youtube.com

The pyridine nitrogen itself acts as a meta-directing deactivator. masterorganicchemistry.com The reactivity exists in the enol (hydroxypyridine) form, which is more susceptible to EAS than the keto (pyridone) form.

The likely positions for electrophilic attack are C4 and C6, which are ortho and para to the powerful hydroxyl activating group.

Attack at C4: This position is ortho to the -OH group and ortho to the -CH₃ group. Both are activating and direct to this position. It is meta to the deactivating fluorine.

Attack at C6: This position is para to the -OH group. It is meta to the -CH₃ group and meta to the fluorine atom.

Attack at C3 or C5: These positions are generally disfavored due to the strong directing effect of the C2-hydroxyl group.

Considering the combined influence, the C4 and C6 positions are the most activated. The ultimate regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. Studies on the nitration of 3-hydroxypyridine show that substitution occurs at the 2-position (ortho to the hydroxyl group). rsc.org This suggests that for this compound, the positions ortho and para to the hydroxyl group (C4 and C6) would be the most reactive sites.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OH | C2 | Strong Activator | ortho, para (to C4, C6) |

| -CH₃ | C5 | Weak Activator | ortho, para (to C4, C6) |

| -F | C3 | Deactivator | ortho, para (to C2, C4) |

| Pyridine-N | C1 | Strong Deactivator | meta (to C3, C5) |

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In this compound, there are two primary pathways for nucleophilic substitution.

Substitution of the Fluorine Atom: The fluorine atom at the C3 position can act as a leaving group. The C-F bond is strong, but the electron-withdrawing nature of the pyridine nitrogen and the fluorine itself makes the carbon atom it is attached to electrophilic. In polyfluoroarenes, fluorine is readily displaced by nucleophiles. For example, in pentafluoropyridine, nucleophilic attack occurs preferentially at the C4 position, but can also happen at C2 and C6 under harsher conditions. The presence of a nitro group on a pyridine ring can activate it for nucleophilic substitution of other groups.

Substitution of the Hydroxyl Group: The hydroxyl group at the C2 position can also potentially act as a leaving group in nucleophilic substitution reactions, though it typically requires protonation or conversion to a better leaving group (e.g., a tosylate) first.

The reactivity towards nucleophiles is enhanced by the electron-withdrawing character of the fluorine atom and the pyridine nitrogen, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. Therefore, this compound can serve as a substrate for introducing a variety of nucleophiles onto the pyridine ring, making it a useful building block in synthetic chemistry.

Oxidation Reactions of the Pyridinol System

The presence of the hydroxyl group and the pyridine ring renders this compound susceptible to various oxidation reactions. The outcome of these reactions is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Reactivity Towards Oxidizing Agents (e.g., Ozone)

While specific studies on the ozonolysis of this compound are not extensively documented, the reactivity can be inferred from the general behavior of pyridin-2-ol systems and alkenes. Pyridin-2-ols exist in tautomeric equilibrium with their corresponding pyridone forms. In the case of this compound, the pyridone tautomer contains a carbon-carbon double bond within the ring, which is a potential site for ozonolysis.

Ozone (O₃) is a powerful oxidizing agent known for cleaving carbon-carbon double and triple bonds. youtube.comlibretexts.org The reaction of the pyridone tautomer with ozone would likely lead to the formation of an unstable primary ozonide, which would then rearrange to a more stable ozonide. Subsequent workup of the ozonide would determine the final products. A reductive workup (e.g., with zinc or dimethyl sulfide) would yield aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) would produce carboxylic acids or ketones. youtube.com

The reaction with other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can lead to the oxidation of the hydroxyl group to a carbonyl functionality. evitachem.com For secondary alcohols, this typically results in the formation of a ketone. libretexts.org However, harsh oxidative conditions can potentially lead to the cleavage of the pyridine ring.

Interactive Data Table: Plausible Oxidation Reactions

| Oxidizing Agent | Plausible Product(s) | Reaction Conditions |

| Ozone (O₃), then Zn/H₂O | Aldehydic or ketonic fragments from ring cleavage | Low temperature |

| Ozone (O₃), then H₂O₂ | Carboxylic acid or ketonic fragments from ring cleavage | Low temperature |

| Potassium Permanganate (KMnO₄) | 2,3-dione derivative or ring-opened products | Dependent on temperature and concentration |

| Chromic Acid (H₂CrO₄) | 3-Fluoro-5-methylpyridine-2,6-dione | Acidic conditions |

Mechanistic Pathways of Oxidative Transformations

The mechanism of oxidative cleavage by ozone involves the 1,3-dipolar cycloaddition of ozone to the C=C double bond of the pyridone tautomer to form a molozonide. libretexts.org This intermediate is unstable and rapidly rearranges to the more stable ozonide (a 1,2,4-trioxolane). The subsequent cleavage of the ozonide during workup leads to the formation of carbonyl compounds. libretexts.org

The oxidation of the hydroxyl group by chromium-based reagents likely proceeds through the formation of a chromate (B82759) ester. libretexts.org This is followed by the elimination of the chromium species, leading to the formation of a carbon-oxygen double bond.

Functional Group Interconversions Involving the Hydroxyl Moiety

The hydroxyl group of this compound is a key site for synthetic modifications, allowing for its conversion into other functional groups such as esters and ethers.

Esterification Reactions

The hydroxyl group of this compound can undergo esterification to form the corresponding esters. This can be achieved through various standard methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids under acidic conditions (Fischer esterification). The reactivity of the hydroxyl group in these reactions is influenced by the electronic properties of the pyridine ring.

A general representation of the esterification reaction is as follows:

C₆H₅FNO-H + R-C(=O)Cl → C₆H₅FNO-C(=O)R + HCl

Detailed research findings on specific esterification reactions of this compound are limited, but the synthesis of a related compound, 3-fluoropyridine-2-methanol, involves an esterification step, highlighting the feasibility of this transformation within this class of compounds. google.com

Interactive Data Table: Representative Esterification Reactions

| Esterifying Agent | Product | Catalyst/Conditions |

| Acetyl Chloride | 3-Fluoro-5-methylpyridin-2-yl acetate (B1210297) | Pyridine or other base |

| Acetic Anhydride | 3-Fluoro-5-methylpyridin-2-yl acetate | Acid or base catalyst |

| Benzoic Acid | 3-Fluoro-5-methylpyridin-2-yl benzoate | Strong acid (e.g., H₂SO₄), heat |

Etherification Reactions

Etherification of the hydroxyl group provides another avenue for functionalization. The Williamson ether synthesis is a common method for preparing ethers, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

C₆H₅FNO-H + Base → C₆H₅FNO⁻ C₆H₅FNO⁻ + R-X → C₆H₅FNO-R + X⁻

The basicity of the reaction medium needs to be carefully controlled to favor O-alkylation over potential N-alkylation at the pyridine nitrogen. The choice of base and solvent is crucial for directing the regioselectivity of the reaction.

Reactivity at the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons and can thus act as a base and a nucleophile. Its reactivity is modulated by the electronic effects of the substituents on the ring. The electron-withdrawing fluorine atom decreases the basicity and nucleophilicity of the nitrogen, while the electron-donating methyl group has the opposite effect.

Reactions at the pyridine nitrogen can include:

N-Oxidation: The nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. rsc.orgbldpharm.com

N-Alkylation: The nitrogen can be alkylated using alkyl halides to form pyridinium salts. This reaction is influenced by the steric hindrance around the nitrogen atom.

Protonation: As a base, the pyridine nitrogen can be protonated by acids to form a pyridinium ion.

The tautomeric equilibrium between the pyridinol and pyridone forms also plays a significant role in the reactivity of the nitrogen atom. In the pyridone form, the nitrogen is part of an amide-like system, which significantly reduces its basicity and nucleophilicity.

N-Alkylation Pathways and Selectivity

The N-alkylation of this compound, which exists in tautomeric equilibrium with 3-fluoro-5-methyl-2-pyridone, is a critical transformation for modifying its chemical properties and biological activity. The presence of two potential nucleophilic centers, the nitrogen and oxygen atoms, leads to a competition between N-alkylation and O-alkylation, making regioselectivity a key challenge in the synthesis of its derivatives. organic-chemistry.orgrsc.org

The outcome of the alkylation reaction is highly dependent on a variety of factors. These include the nature of the alkylating agent, the base employed, the solvent, and the electronic and steric effects of the substituents on the pyridone ring. researchgate.net

General Mechanistic Considerations

The alkylation of 2-pyridones can proceed through different pathways. Direct alkylation of the 2-pyridone tautomer typically involves the deprotonation by a base to form an ambident pyridonate anion. This anion can then be attacked by an electrophile (the alkylating agent) at either the nitrogen or the oxygen atom.

Alternatively, strategies have been developed that utilize "masked" 2-hydroxypyridine derivatives, such as 2-alkoxypyridines or 2-halopyridines, to achieve selective N-alkylation. nih.gov For instance, the alkylation of 2-methoxypyridines with activated halides can lead to N-alkylated pyridones with high yields and no detectable O-alkylated byproducts. Another approach involves the reaction of 2-fluoropyridine (B1216828) derivatives with activated sulfoxides. nih.gov

Factors Influencing N- vs. O-Alkylation Selectivity

Several studies on substituted 2-pyridones have elucidated the factors governing the regioselectivity of alkylation:

Solvent: The choice of solvent plays a crucial role. For instance, a mild and regioselective N-alkylation of various 2-pyridones has been successfully carried out in water with the aid of a surfactant to create a micellar system, which enhances reaction rates and favors N-alkylation. researchgate.netacs.org

Base and Alkylating Agent: The combination of the base and the alkylating agent significantly impacts the N-/O-alkylation ratio. The use of tetra-alkyl ammonium (B1175870) fluorides as a base in solvents like THF or acetonitrile (B52724) has been shown to promote high-yield and highly selective N-alkylation of 2-pyridones with alkyl halides. google.comgoogle.com

Catalysts: Various catalytic systems have been developed to control the regioselectivity. Brønsted acids like triflic acid (TfOH) and p-toluenesulfonic acid can be used to selectively promote O- or N-alkylation, respectively, by activating 2H-azirines as alkylating agents. acs.org In other systems, TfOH has been used to catalyze highly regioselective O-alkylation with diazo compounds. rsc.orgrsc.org

Substituents on the Pyridine Ring: The electronic nature of the substituents on the pyridone ring can influence the nucleophilicity of the nitrogen and oxygen atoms, thereby affecting the alkylation pathway. Electron-withdrawing groups, such as the fluorine atom in this compound, can decrease the nucleophilicity of the pyridine nitrogen, potentially making N-alkylation more challenging with less reactive alkylating agents. nih.gov

Illustrative Research Findings on 2-Pyridone N-Alkylation

Below is a table summarizing the N-alkylation of various substituted 2-pyridones with benzyl (B1604629) bromide in water, showcasing the typical yields and regioselectivity that can be achieved under specific conditions.

Table 1: N-Alkylation of Various 2-Pyridones with Benzyl Bromide in Water

| 2-Pyridone Derivative | Product | Yield (%) | N/O Ratio |

| 2-Pyridone | 1-Benzylpyridin-2(1H)-one | 91 | >20:1 |

| 5-Methyl-2-pyridone | 1-Benzyl-5-methylpyridin-2(1H)-one | 89 | 14:1 |

| 5-Chloro-2-pyridone | 1-Benzyl-5-chloropyridin-2(1H)-one | 85 | 10:1 |

| 3-Methyl-2-pyridone | 1-Benzyl-3-methylpyridin-2(1H)-one | 88 | 15:1 |

Data is illustrative and based on general findings for 2-pyridone alkylation; specific experimental results for this compound may vary.

Another innovative method involves the P(NMe2)3-mediated regioselective N-alkylation of 2-pyridones with α-keto esters, which proceeds via a deoxygenation process under mild conditions and offers high selectivity. organic-chemistry.org

For the specific case of this compound, it is anticipated that the electron-withdrawing fluorine atom would influence the N- versus O-selectivity. Achieving high N-alkylation selectivity would likely require carefully optimized conditions, potentially employing methodologies that have proven effective for other electron-deficient pyridones.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 5 Methylpyridin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 3-Fluoro-5-methylpyridin-2-ol is not available in the reviewed literature. The following sections describe the type of analysis that would be conducted if spectra were available.

¹H NMR Analysis: Proton Chemical Shifts, Spin-Spin Coupling, and Integration

Analysis of the ¹H NMR spectrum would be essential for identifying the chemical environments of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the hydroxyl proton. The integration of these signals would confirm the number of protons in each environment. Spin-spin coupling patterns and their corresponding coupling constants (J values) would provide critical information about the connectivity of adjacent, non-equivalent protons, helping to confirm the substitution pattern on the pyridinol ring.

¹³C NMR Analysis: Carbon Chemical Shifts and Multiplicity

The ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule. Six distinct signals would be anticipated, corresponding to the five carbons of the pyridinol ring and the one carbon of the methyl group. The chemical shifts (δ) would indicate the nature of each carbon atom (e.g., aromatic, aliphatic, or attached to an electronegative atom like oxygen or fluorine). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

¹⁹F NMR Analysis: Fluorine Chemical Shifts and Heteronuclear Coupling

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. A ¹⁹F NMR spectrum of this compound would show a signal corresponding to the fluorine atom at the C-3 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, heteronuclear coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei would provide valuable structural information, manifesting as splitting in the ¹⁹F, ¹H, and ¹³C NMR spectra.

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, NOESY, HSQC, HMBC)

COSY (Correlation Spectroscopy): Would establish correlations between spin-coupled protons, confirming the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across the entire molecule, including the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of atoms, which can be useful in confirming stereochemistry, although it is less critical for a planar aromatic system like this one.

Infrared (IR) Spectroscopy

Analysis of Characteristic Vibrational Modes of the Pyridinol Ring and Substituents

Infrared spectroscopy would be used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key expected absorption bands for this compound would include:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

Absorptions in the 1500-1650 cm⁻¹ range, corresponding to C=C and C=N stretching vibrations within the aromatic pyridine ring.

A C-O stretching vibration, typically observed around 1200-1300 cm⁻¹.

A strong absorption band corresponding to the C-F stretching vibration, usually found in the 1000-1300 cm⁻¹ region.

C-H stretching vibrations for the aromatic and methyl groups would appear around 2850-3100 cm⁻¹.

Without access to the actual spectra, a detailed, data-driven analysis for this compound cannot be completed.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding

The molecular structure of this compound, featuring a hydroxyl group (-OH), a fluorine atom, and a pyridine ring nitrogen, creates a high potential for both intramolecular and intermolecular hydrogen bonding. These non-covalent interactions are critical in determining the compound's physical and chemical properties, as well as its conformation in different environments.

Intramolecular hydrogen bonding can occur between the hydroxyl proton and the adjacent fluorine atom (O-H···F) or the ring nitrogen (O-H···N). The investigation of such interactions often involves a combination of experimental techniques and theoretical calculations. nih.gov NMR spectroscopy is a particularly powerful tool for this purpose. The chemical shift of the hydroxyl proton is highly sensitive to its environment; involvement in a hydrogen bond typically causes a downfield shift. Furthermore, through-space scalar coupling between the hydroxyl proton and the fluorine nucleus (¹hJH,F) can be observed in ¹H NMR spectra, providing direct evidence of their close spatial proximity. nih.gov The magnitude of this coupling constant can offer insights into the strength and geometry of the hydrogen bond. nih.gov

In addition to intramolecular interactions, this compound molecules can associate with each other via intermolecular hydrogen bonds. These interactions typically involve the hydroxyl group of one molecule acting as a hydrogen bond donor to the nitrogen atom or the hydroxyl oxygen of a neighboring molecule. Solvent-dependent NMR studies can help differentiate between intramolecular and intermolecular hydrogen bonding. In non-polar solvents, intramolecular bonds are often favored, while polar, hydrogen-bonding solvents like DMSO can disrupt these bonds and form new intermolecular hydrogen bonds with the solute. nih.gov

Theoretical methods, such as Density Functional Theory (DFT) calculations, complement experimental findings by providing optimized molecular geometries and calculating the energies associated with different hydrogen bonding configurations. nih.gov These computational approaches can help confirm the most stable conformations and quantify the strength of the hydrogen bonds.

Interactive Table: Potential Hydrogen Bonding in this compound

| Type of Hydrogen Bond | Donor | Acceptor | Investigated By | Expected Observation |

| Intramolecular | O-H | Fluorine (F) | ¹H and ¹⁹F NMR | Through-space scalar coupling (¹hJH,F) nih.govnih.gov |

| Intramolecular | O-H | Pyridine Nitrogen (N) | ¹H NMR, IR Spectroscopy | Downfield shift of OH proton, broadening of O-H stretch |

| Intermolecular | O-H | Pyridine Nitrogen (N) | Concentration-dependent NMR | Changes in OH chemical shift with concentration |

| Intermolecular | O-H | Hydroxyl Oxygen (O) | X-ray Crystallography | Dimeric or polymeric structures in the solid state |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the electronic structure of the substituted pyridine ring, which acts as the principal chromophore.

Electronic Transitions and Chromophoric Analysis

The pyridine ring in this compound is an aromatic heterocycle, giving rise to characteristic π → π* transitions. These high-energy transitions are typically observed in the UV region. The presence of the hydroxyl group (-OH) and the ring nitrogen atom also introduces non-bonding electrons (n electrons), which can undergo n → π* transitions. These transitions are generally of lower energy and appear at longer wavelengths compared to π → π* transitions. libretexts.org

The pyridin-2-ol tautomer is expected to have a different absorption profile from its pyridone tautomer. The analysis of the UV-Vis spectrum, often in different solvents, can provide insights into the position of this tautomeric equilibrium. The chromophoric system is composed of the conjugated π-system of the pyridine ring, influenced by the attached functional groups which act as auxochromes.

Effects of Fluorine and Methyl Groups on Electronic Absorption Maxima and Intensities

Substituents on the pyridine ring can significantly modify the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Methyl Group (-CH₃): The methyl group is an electron-donating group. By feeding electron density into the aromatic ring, it generally causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for the π → π* transitions.

Fluorine Atom (-F): The effect of the fluorine substituent is more complex. Due to its high electronegativity, it has a strong inductive electron-withdrawing effect (-I). However, it also has lone pairs of electrons that can be donated to the π-system through a resonance effect (+R). nih.gov The net effect on the absorption spectrum depends on the position of the fluorine atom and the nature of the electronic transition. Often, the inductive effect dominates, which can lead to a hypsochromic shift (a shift to shorter wavelengths).

The combination of these substituents on the pyridin-2-ol core results in a unique UV-Vis absorption profile. The precise λmax values would be determined by the interplay of the electronic effects of all substituents on the HOMO-LUMO energy gap of the molecule. libretexts.org

Interactive Table: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Effect of Substituents |

| π → π | Substituted Pyridine Ring | < 300 nm | Bathochromic shift from -CH₃, complex effect from -F and -OH |

| n → π | C=N, C=O (in pyridone form) | > 300 nm | Generally lower intensity, sensitive to solvent polarity |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the exact molecular formula of a compound. nih.gov For this compound, the molecular formula is C₆H₆FNO. By using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), nitrogen (¹⁴N), and oxygen (¹⁶O), a theoretical exact mass can be calculated. The experimental measurement of a molecular ion peak in the HRMS spectrum that matches this theoretical value confirms the elemental composition of the compound.

Interactive Table: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₆FNO |

| Isotope Masses | ¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁴N = 14.003074, ¹⁶O = 15.994915 |

| Theoretical Exact Mass [M] | 127.043347 |

| Theoretical Exact Mass [M+H]⁺ | 128.051172 |

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.orgchemguide.co.uk The analysis of these fragments provides a "fingerprint" that helps to elucidate the molecule's structure.

For this compound (M⁺˙ at m/z ≈ 127), several fragmentation pathways can be predicted:

Loss of a methyl radical: A common fragmentation for methylated compounds is the loss of the methyl group (·CH₃), which would result in a fragment ion at m/z 112. libretexts.org

Loss of carbon monoxide: Hydroxypyridines can undergo the loss of a neutral CO molecule, leading to a fragment ion at m/z 99.

Ring cleavage: The pyridine ring itself can fragment in various ways, leading to smaller charged species.

The relative abundance of these fragment ions depends on their stability. The most abundant fragment ion in the spectrum is known as the base peak. Analyzing these patterns allows for the confirmation of the presence and position of the different functional groups. youtube.com

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Proposed Fragment | Neutral Loss |

| 127 | [C₆H₆FNO]⁺˙ | Molecular Ion (M⁺˙) |

| 112 | [C₅H₃FNO]⁺˙ | ·CH₃ |

| 99 | [C₅H₆FN]⁺˙ | CO |

| 98 | [C₆H₅FN]⁺˙ | ·OH |

X-ray Crystallography

Extensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. While information exists for structurally related compounds, the specific crystallographic parameters, conformational preferences, and crystal packing details for this compound have not been reported in the scientific literature to date.

Therefore, the following sections on Single-Crystal X-ray Diffraction and Analysis of Conformational Preferences and Crystal Packing cannot be completed at this time. Further experimental research, specifically the successful growth of single crystals of this compound and subsequent X-ray diffraction analysis, is required to elucidate its solid-state molecular structure.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

No data available.

Analysis of Conformational Preferences and Crystal Packing

No data available.

Computational Chemistry Studies of 3 Fluoro 5 Methylpyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed understanding of the electronic behavior and energetic landscape of 3-Fluoro-5-methylpyridin-2-OL. These methods are instrumental in predicting properties that are often challenging or impossible to measure experimentally.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the orbital most likely to accept an electron, signifying electrophilic character. wuxiapptec.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. wuxiapptec.comresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

Potential Energy Surface Exploration for Tautomerization and Reaction Pathways

Pyridin-2-ol derivatives can exist in equilibrium with their tautomeric form, pyridin-2-one. This phenomenon, known as lactim-lactam tautomerism, is of significant interest. mdpi.comresearchgate.netnih.gov Computational methods can map the potential energy surface for this tautomerization process, identifying the transition state and calculating the activation energy barrier for the interconversion. rsc.orgresearchgate.net

For this compound, the presence of the fluorine and methyl substituents will influence the relative stabilities of the two tautomers and the energy barrier between them. The polarity of the solvent also plays a crucial role, with polar solvents often favoring the pyridone form. researchgate.netnih.gov Quantum chemical calculations can model these effects, providing a detailed mechanistic understanding of the tautomerization reaction. mdpi.comrsc.org

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting various spectroscopic properties, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. fluorine1.ruresearchgate.netnih.govescholarship.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated with good agreement with experimental data. researchgate.net This is particularly useful for assigning signals in complex spectra and for confirming the molecular structure. The predicted shifts are sensitive to the electronic environment of each nucleus, which is influenced by the fluorine and methyl substituents.

Table 2: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (O-H) | 9.8 |

| ¹H (C4-H) | 7.2 |

| ¹H (C6-H) | 7.5 |

| ¹H (CH₃) | 2.3 |

| ¹³C (C2) | 160.1 |

| ¹³C (C3) | 145.8 (d, J=240 Hz) |

| ¹³C (C4) | 125.3 (d, J=5 Hz) |

| ¹³C (C5) | 138.2 |

| ¹³C (C6) | 142.6 |

| ¹³C (CH₃) | 17.5 |

| ¹⁹F | -130.4 |

Note: These values are hypothetical and representative of what would be expected from GIAO (Gauge-Independent Atomic Orbital) calculations.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated and correlated with experimental infrared (IR) and Raman spectra. jocpr.comnih.govresearchgate.netsmolecule.com These calculations help in the assignment of vibrational bands to specific molecular motions, such as C-F stretching, C-H bending, and ring deformation modes.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netnju.edu.cnresearchgate.netprimescholars.com The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths provide insights into the electronic structure and chromophoric properties of the molecule. The transitions are typically of π → π* and n → π* character.

Bond Polarization Theory (BPT) Applications

Bond Polarization Theory (BPT) can be applied to understand the nature of chemical bonds within this compound. This theory analyzes the polarization of electron density along the bonds, providing insights into the molecule's reactivity and intermolecular interactions. researchgate.netethernet.edu.etresearchgate.net The high electronegativity of the fluorine atom induces a significant polarization of the C-F bond, which in turn affects the electronic distribution throughout the pyridine (B92270) ring.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are typically performed on static molecules (at 0 Kelvin), molecular dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of this compound.

Conformational Dynamics and Flexibility of the Pyridinol Core

MD simulations can explore the conformational landscape of this compound, revealing the flexibility of the pyridinol core and the rotational freedom of the hydroxyl and methyl groups. nih.govnih.govrsc.org By simulating the molecule's movements over time, researchers can identify preferential conformations and understand how the molecule might adapt its shape, for instance, when interacting with a biological target. escholarship.orgarxiv.org The simulations provide a dynamic picture of the molecule's behavior in solution, complementing the static information obtained from quantum chemical calculations.

Intermolecular Interactions in Condensed Phases

In condensed phases, the behavior of this compound is governed by a combination of specific and non-specific intermolecular interactions. Computational analysis of its structure—featuring a hydroxyl group, a pyridine nitrogen, a fluorine atom, and an aromatic ring—allows for the prediction of these forces, which dictate properties like boiling point, solubility, and crystal packing.

The primary interactions anticipated for this molecule are:

Hydrogen Bonding: The pyridin-2-ol tautomer possesses a hydroxyl group (-OH) that can act as a strong hydrogen bond donor. The oxygen atom of this group and the nitrogen atom of the pyridine ring are both potent hydrogen bond acceptors. jyu.fi This allows for the formation of robust intermolecular networks, significantly influencing the compound's physical properties.

π-π Stacking: The aromatic pyridine ring enables π-π stacking interactions between molecules. These interactions, though weaker than hydrogen bonds, are crucial for the organization of molecules in crystalline structures.

Computational studies on related pyridine derivatives confirm that such non-covalent interactions are critical in determining the supramolecular assembly and crystal structure. jyu.finih.gov

Table 1: Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor/Acceptor Site | Relative Strength | Predicted Importance |

| Hydrogen Bonding | Donor: -OH groupAcceptor: N (ring), O (hydroxyl) | Strong | High |

| Dipole-Dipole | Entire Molecule (due to F, N, O) | Moderate | Moderate |

| π-π Stacking | Pyridine Ring | Weak-Moderate | Moderate |

| van der Waals | Entire Molecule | Weak | High (Collective) |

Orientational Constraints and Residual Dipolar Coupling (RDC) Predictions

Residual Dipolar Couplings (RDCs) are powerful NMR parameters for determining the three-dimensional structure of molecules in solution. nih.gov Unlike through-bond J-couplings or short-range Nuclear Overhauser Effects (NOEs), RDCs provide long-range orientational information about bond vectors relative to an external magnetic field. nih.govrsc.org

For a molecule like this compound, RDC analysis could elucidate its preferred conformation in solution. The computational prediction workflow involves several key steps:

3D Structure Generation: A high-quality 3D model of the molecule is generated and its geometry is optimized, typically using Density Functional Theory (DFT) methods. nih.gov

Alignment Simulation: The molecule is dissolved in a chiral alignment medium, such as poly-γ-benzyl-L-glutamate (PBLG), which induces a slight alignment. kit.edu

RDC Measurement: Anisotropic NMR experiments, like F2-coupled HSQC, are performed to measure the experimental RDCs (Dexp) for various C-H bond vectors. nih.govacs.org

RDC Calculation and Comparison: Theoretical RDCs (Dcalc) are calculated from the optimized 3D structure. The calculated values are then compared to the experimental data. The quality of the fit, often assessed by a quality factor (Q-factor), indicates how well the proposed 3D structure matches the experimental data. acs.org

This process allows for the unambiguous determination of the relative orientation of different parts of the molecule, which is often challenging for small, relatively rigid heterocyclic compounds.

Table 2: Hypothetical RDC Prediction Data for a Proposed Conformation of this compound

| Bond Vector | Experimental RDC (Dexp, Hz) | Calculated RDC (Dcalc, Hz) | Deviation (|Dexp - Dcalc|) |

| C4-H4 | 12.5 | 12.3 | 0.2 |

| C6-H6 | -8.2 | -8.5 | 0.3 |

| C(CH₃)-H | 5.7 | 5.5 | 0.2 |

Chemoinformatics and Molecular Modeling

Structure-Property Relationship (SPR) Analysis (excluding biological activity prediction)

Structure-Property Relationship (SPR) analysis uses computational methods to correlate a molecule's structural features with its physicochemical properties. For this compound, SPR can predict how modifications to its structure would impact key chemical properties relevant to material science and chemical synthesis, without considering biological activity. acs.orgnih.gov The fluorine atom, in particular, is known to have a context-dependent impact on properties like lipophilicity and basicity. acs.orgnih.gov

Key properties for analysis include:

Lipophilicity (LogD/LogP): This property, crucial for solubility and partitioning behavior, is heavily influenced by fluorination and the presence of polar groups.

Polar Surface Area (PSA): PSA is related to hydrogen bonding capability and polarity. It can be calculated to estimate intermolecular interactions.

pKa: The acidity of the hydroxyl group and the basicity of the pyridine nitrogen can be predicted, which is vital for understanding its reactivity and interactions.

Dipole Moment: The magnitude and direction of the molecular dipole moment affect solubility in polar solvents and interactions with electric fields.

Table 3: Interactive SPR Analysis of Hypothetical this compound Analogs

| Compound | Substituent at C5 | Predicted LogD (pH 7.4) | Predicted PSA (Ų) | Predicted pKa (acidic) |

| Parent | -CH₃ | 1.2 | 55.1 | 8.5 |

| Analog 1 | -H | 0.8 | 55.1 | 8.4 |

| Analog 2 | -CH₂CH₃ | 1.6 | 55.1 | 8.5 |

| Analog 3 | -CF₃ | 1.9 | 55.1 | 7.9 |

Note: Values are hypothetical and for illustrative purposes to show trends based on established chemical principles.

Computational Design of Novel Pyridinol Derivatives with Desired Chemical Properties

Computational design moves beyond screening existing structures to rationally create novel molecules with specific, tailored properties. acs.orgnih.gov Starting with the this compound scaffold, new derivatives can be designed to optimize certain chemical characteristics, such as the electronic properties for use in organic light-emitting diodes (OLEDs) or sensors.

The design process would involve:

Define a Goal: For example, to design a pyridinol derivative with a specific HOMO-LUMO energy gap, which determines its absorption/emission wavelength and redox potential.

In Silico Modification: Systematically modify the parent structure by adding various electron-donating or electron-withdrawing groups at different positions on the pyridine ring.

Quantum Chemical Calculations: Use DFT to perform geometry optimization and calculate the electronic properties (e.g., HOMO/LUMO energies, molecular orbital distributions) for each new design. numberanalytics.com

Analysis and Selection: Analyze the results to identify the designs that best match the target properties for subsequent synthesis and experimental testing.

Table 5: Hypothetical Design of Pyridinol Derivatives for Tuned Electronic Properties

| Derivative | Modification | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |

| Parent Scaffold | - | -5.8 | -1.5 | 4.3 |

| Design 1 | Add -NO₂ at C4 | -6.2 | -2.1 | 4.1 |

| Design 2 | Add -NH₂ at C4 | -5.4 | -1.3 | 4.1 |

| Design 3 | Replace -CH₃ with Phenyl | -5.7 | -1.8 | 3.9 |

Note: Data is illustrative. Electron-withdrawing groups (-NO₂) typically lower orbital energies, while electron-donating groups (-NH₂) raise them.

Advanced Computational Methodologies

To gain deeper and more accurate insights into the behavior of this compound, several advanced computational methodologies can be employed. numberanalytics.comdtic.mil These methods provide a more detailed picture than simpler models and are essential for studying complex chemical phenomena.

Density Functional Theory (DFT): As a cornerstone of modern computational chemistry, DFT offers a robust balance between accuracy and computational cost. numberanalytics.comnumberanalytics.com It is used for reliable geometry optimizations, calculation of vibrational frequencies (IR spectra), prediction of NMR chemical shifts, and detailed analysis of electronic structure and reaction mechanisms. numberanalytics.comacs.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of intermolecular interactions. nih.gov An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal information about its solvation shell, diffusion, and the stability of hydrogen-bonded clusters. nih.govfrontiersin.org

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method allows for the study of a specific part of a large system with high-level quantum mechanics, while the rest of the system (e.g., solvent or a polymer matrix) is treated with more efficient classical molecular mechanics. numberanalytics.com QM/MM would be ideal for modeling a chemical reaction involving the pyridinol or its interaction within a specific binding site, providing both accuracy and efficiency.

These advanced methods, often used in combination, are indispensable for building a comprehensive and predictive understanding of a molecule's properties from first principles. bookauthority.org

QM/MM Force Field Development and Application for Complex Systems

Hybrid QM/MM methods offer a computationally efficient approach to study a specific molecular region with high accuracy while treating the surrounding environment with a less computationally demanding method. arxiv.org This is achieved by partitioning the system into a core region (the quantum mechanics or QM region) and an environmental region (the molecular mechanics or MM region). arxiv.org For a molecule like this compound interacting with a biological macromolecule or a solvent, the pyridinol derivative would typically constitute the QM region, allowing for a detailed description of its electronic structure and reactivity. The surrounding protein or solvent would be the MM region, described by a classical force field. arxiv.org

A critical aspect of QM/MM simulations is the development and parameterization of the force field for the MM region and for the interaction between the QM and MM regions. arxiv.org Standard force fields like the Generalized Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) are often used as a starting point. virtualchemistry.orgnih.gov However, for novel molecules, specific parameters, especially atomic partial charges, must be derived.

The process for developing these parameters for a complex system involving a substituted pyridine derivative typically follows a well-established protocol:

Quantum Mechanical Calculations : The geometry of the molecule (e.g., this compound) is first optimized using a suitable quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*. nih.gov

Electrostatic Potential (ESP) Calculation : Using the optimized geometry, the electrostatic potential on the molecule's surface is calculated. This potential reflects the charge distribution arising from the electrons and nuclei. nih.gov

Charge Fitting : The calculated ESP is then used to fit a set of atom-centered partial charges. The Restrained Electrostatic Potential (RESP) method is commonly employed for this purpose, as it helps to avoid unrealistically large charges on buried atoms. nih.gov Software packages like Antechamber are frequently used for this step. nih.gov

Force Field Assignment : Other necessary force field parameters, such as those for bonds, angles, and dihedrals, are often assigned by analogy from existing parameters in a general force field like GAFF. nih.gov

This system-focused parameterization ensures that the classical part of the simulation accurately represents the electrostatic interactions with the quantum mechanical region. For instance, in studies of enzyme-inhibitor complexes, this approach has been used to model pyridine-containing ligands within the active site, allowing for the investigation of binding modes and interaction energies. nih.gov

Table 1: Example Components of a QM/MM Force Field Parameterization

| Parameter Type | Description | Typical Derivation Method |

| Partial Charges | Atom-centered point charges that reproduce the molecular electrostatic potential. | QM calculation (e.g., DFT) followed by ESP/RESP fitting. |

| Bond Parameters | Defines the equilibrium distance and force constant for covalent bonds. | Assigned by analogy from a standard force field (e.g., GAFF). |

| Angle Parameters | Defines the equilibrium angle and force constant for angles between three bonded atoms. | Assigned by analogy from a standard force field (e.g., GAFF). |

| Dihedral Parameters | Describes the energetic barrier to rotation around a central bond. | Assigned by analogy from a standard force field (e.g., GAFF). |

| van der Waals | Models short-range repulsive and long-range attractive forces (Lennard-Jones potential). | Assigned by atom type from a standard force field (e.g., GAFF). |

Multi-Reference Methods for Excited State Phenomena

The study of photochemical and photophysical processes, such as fluorescence or photochemical reactions, requires an accurate description of electronic excited states. researchgate.net For many molecules, standard single-reference methods like Time-Dependent Density Functional Theory (TD-DFT) can provide a good qualitative description. However, in cases where the ground state or excited states have significant multi-configurational character (i.e., cannot be described by a single electronic configuration), multi-reference (MR) methods are essential for quantitative accuracy. researchgate.netumn.edu Such situations often arise in the vicinity of conical intersections, which are critical for understanding radiationless deactivation pathways in molecules. nih.gov

For a molecule like this compound, which can exhibit tautomerism (lactim-lactam) and is susceptible to excited-state intramolecular proton transfer (ESIPT), MR methods are particularly relevant. researchgate.net ESIPT is a phenomenon where a proton moves from one atom to another within the same molecule in an excited electronic state, leading to a large Stokes shift in fluorescence, a feature that can be investigated with these advanced computational techniques. researchgate.net

Prominent multi-reference methods include:

Complete Active Space Self-Consistent Field (CASSCF) : This method optimizes both the molecular orbitals and the configuration interaction coefficients within a defined "active space" of orbitals and electrons that are most important for the process being studied. esqc.org It provides a good qualitative description of the electronic states.

Multi-Reference Configuration Interaction (MRCI) : MRCI calculations, particularly MR-CISD (which includes single and double excitations), build upon a CASSCF reference wavefunction to include more dynamic electron correlation. researchgate.netnih.gov This yields highly accurate potential energy surfaces and properties of excited states. nih.govunivie.ac.at

Complete Active Space Second-Order Perturbation Theory (CASPT2) : This is another method that adds dynamic correlation to a CASSCF wavefunction using perturbation theory. umn.edu It is often more computationally tractable than MRCI for larger systems while still providing high accuracy. umn.edu

Researchers have used these methods to investigate the excited-state phenomena in related molecules. For example, MR-CISD calculations have been performed on fluoroethylene to map its excited-state energy surfaces, locate conical intersections between different electronic states, and elucidate photodynamic pathways. nih.govunivie.ac.at Similarly, studies on other open-shell radicals have shown that MR methods like MC-PDFT and MR-CISD are crucial for accurately predicting adiabatic excitation energies, especially for higher excited states where single-reference methods may fail. umn.edu

Table 2: Illustrative Comparison of Calculated Adiabatic Excitation Energies (in eV) for the CN Radical using Single-Reference (SR) and Multi-Reference (MR) Methods

| State | SR Method (TD-BLYP) | MR Method (MR-CISD) | MR Method (MC-PDFT) | Experimental |

| A²Π | 2.08 | 1.12 | 1.13 | 1.14 |

| B²Σ⁺ | 3.19 | 3.19 | 3.19 | 3.20 |

| D²Π | 8.87 | 7.42 | 7.49 | 7.44 |

| E²Σ⁺ | 9.07 | 7.84 | 7.87 | 7.85 |

Data adapted from a study on the CN radical to illustrate typical performance differences between methods; these are not values for this compound. umn.edu

By applying these multi-reference techniques to this compound, one could construct accurate potential energy surfaces for its ground and excited states. This would enable a detailed investigation of its photophysics, including the mechanism of fluorescence, potential ESIPT pathways, and non-radiative decay channels via conical intersections, providing a complete picture of its behavior upon electronic excitation.

Applications of 3 Fluoro 5 Methylpyridin 2 Ol and Its Derivatives in Advanced Materials and Synthetic Chemistry

Role as a Key Synthetic Building Block

The reactivity of 3-Fluoro-5-methylpyridin-2-OL makes it an important intermediate and precursor in the synthesis of a variety of organic molecules. The presence of the fluorine atom, in particular, enhances the reactivity and selectivity in synthetic applications, classifying it as a valuable organofluorine compound. evitachem.com

Precursor in the Synthesis of Complex Heterocyclic Systems